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molecular formula C6H9BClNO3 B8663445 4-Hydroxyaminobenzeneboronic Acid Hydrochloride CAS No. 92448-00-5

4-Hydroxyaminobenzeneboronic Acid Hydrochloride

Cat. No. B8663445
M. Wt: 189.41 g/mol
InChI Key: ZOKSGDSVAYNJHZ-UHFFFAOYSA-N
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Patent
US04462819

Procedure details

Employing the procedure of Example II, 1.1 gms of 4-nitrophenylboronic acid was hydrogenated at 42 psi in 50 ml of methanol containing 0.7 ml of conc. HCl on a Parr shaker hydrogenation apparatus for 3 hours using palladium on carbon as catalyst. After filtering, the filtrate was concentrated yielding 0.91 gms of a white-powdery solid having a melting point of 200°-205° C. (decomposition).
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([B:10]([OH:12])[OH:11])=[CH:6][CH:5]=1)([O-])=[O:2].[ClH:13]>CO.[Pd]>[ClH:13].[OH:2][NH:1][C:4]1[CH:5]=[CH:6][C:7]([B:10]([OH:12])[OH:11])=[CH:8][CH:9]=1 |f:4.5|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)B(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
Cl.ONC1=CC=C(C=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.91 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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